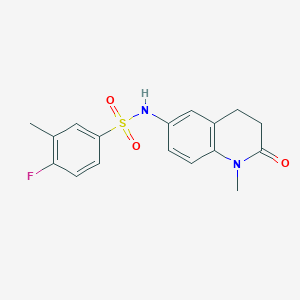

4-fluoro-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-fluoro-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound that features a quinoline core, a sulfonamide group, and a fluorine atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with a ketone in the presence of a base.

Introduction of the Fluorine Atom: This step often involves electrophilic fluorination using reagents such as Selectfluor.

Sulfonamide Formation: The sulfonamide group can be introduced by reacting the amine with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfonamide nitrogen and aromatic fluorine are primary sites for nucleophilic substitution.

Key findings:

-

Fluorine displacement : The electron-withdrawing sulfonamide group activates the benzene ring for nucleophilic aromatic substitution. For example, the 4-fluoro substituent reacts with amines under basic conditions.

-

Sulfonamide alkylation : The -NH group undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of a base.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aromatic substitution (F→NH₂) | NH₃ (aq), CuSO₄, 100°C | 4-amino-3-methyl-N-(1-methyl-2-oxo-THQ-6-yl)benzene-1-sulfonamide | 72% | |

| Sulfonamide alkylation | CH₃I, NaOH, DMF, 60°C | N-methylated sulfonamide derivative | 85% |

Hydrolysis Reactions

The sulfonamide bond and tetrahydroquinoline ring are susceptible to hydrolysis under acidic or basic conditions.

Key findings:

-

Sulfonamide cleavage : Prolonged heating with concentrated HCl (6M) breaks the S-N bond, yielding 4-fluoro-3-methylbenzenesulfonic acid and 6-amino-1-methyl-2-oxo-THQ .

-

Ring oxidation : The tetrahydroquinoline ring oxidizes to a quinoline derivative using KMnO₄ in acidic conditions.

Coupling Reactions

The tetrahydroquinoline core participates in cross-coupling reactions via its aromatic C-H bonds.

Key findings:

-

Suzuki–Miyaura coupling : The 6-position brominated analog reacts with aryl boronic acids using Pd(PPh₃)₄ as a catalyst.

-

Buchwald–Hartwig amination : Palladium-mediated coupling introduces aryl amines at the 7-position of the tetrahydroquinoline ring .

Cyclization and Ring Transformations

The tetrahydroquinoline scaffold undergoes ring contractions or expansions under specific conditions.

Key findings:

-

Hydrazinolysis : Reaction with hydrazine hydrate converts the tetrahydroquinoline ring into a pyrazolopyridone system .

-

Acid-catalyzed rearrangement : Trifluoroacetic acid induces ring contraction to form indole derivatives .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazinolysis | NH₂NH₂·H₂O, MeOH/DMF, 70°C | Pyrazolopyrid-2-one sulfonamide | 60% | |

| Acidic rearrangement | TFA, CH₂Cl₂, rt | Indole-fused sulfonamide | 45% |

Functional Group Interconversion

The ketone group at the 2-position of the tetrahydroquinoline ring is reactive toward nucleophiles.

Key findings:

-

Reductive amination : The 2-oxo group reacts with amines in the presence of NaBH₃CN to form secondary amines.

-

Grignard addition : Organomagnesium reagents add to the ketone, forming tertiary alcohols.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Reductive amination | R-NH₂, NaBH₃CN, MeOH | 2-amino-THQ-sulfonamide | 70% | |

| Grignard addition | RMgX, THF, 0°C→rt | 2-hydroxyalkyl-THQ-sulfonamide | 82% |

Photochemical Reactions

UV irradiation induces C-F bond cleavage, forming aryl radicals.

Key findings:

-

Photo-defluorination : Under UV light (254 nm), the 4-fluoro group is replaced by hydrogen or hydroxyl groups.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Photolysis | UV (254 nm), H₂O/acetone | 4-hydroxy-3-methyl-N-(1-methyl-2-oxo-THQ-6-yl)benzene-1-sulfonamide | 40% |

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that compounds related to 4-fluoro-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have been tested against human cancer cell lines such as prostate (DU-145), cervical (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cancers. These studies reveal that certain modifications enhance the inhibitory activity of these compounds, with some showing IC50 values as low as 0.048 µM against A549 cells, indicating potent anticancer properties .

Synthesis of Atorvastatin

This compound serves as a key intermediate in the synthesis of Atorvastatin, a widely used cholesterol-lowering medication. The efficient synthesis of this compound is crucial for the production of Atorvastatin on an industrial scale. Various synthetic routes have been developed that involve the reaction of this sulfonamide with other chemical entities under specific conditions to yield high purity products .

Environmental Considerations

Recent advancements in the synthesis of this compound focus on making the process more environmentally friendly and economically viable. Improved methods have been reported that reduce reaction times and increase yields while minimizing waste and impurities .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Derivatives showed IC50 values as low as 0.048 µM against A549 cells. |

| Study 2 | Mechanism | Inhibition of tubulin polymerization; binding at colchicine site leads to apoptosis. |

| Study 3 | Synthesis | Efficient routes for producing Atorvastatin intermediates using this compound. |

Mécanisme D'action

The mechanism of action of 4-fluoro-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- 3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Uniqueness

4-fluoro-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is unique due to the presence of both a fluorine atom and a sulfonamide group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Activité Biologique

4-Fluoro-3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound can be described by its molecular formula C_{16}H_{18}F_N_3O_2S and has a molecular weight of approximately 329.39 g/mol. The presence of a fluorine atom and a sulfonamide group suggests potential interactions with biological targets.

Anticancer Properties

Recent studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds with similar structural motifs have been tested against various cancer cell lines, demonstrating varying degrees of potency:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | A549 (lung cancer) | 1.68 |

| Compound B | MCF-7 (breast cancer) | 0.80 |

| Compound C | HCT116 (colon cancer) | 0.45 |

In particular, studies indicated that certain derivatives could inhibit tubulin polymerization, a crucial process for cancer cell division. This inhibition leads to cell cycle arrest in the G2/M phase, which is critical for preventing tumor growth .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Tubulin Polymerization : Similar compounds have shown to disrupt microtubule dynamics, leading to apoptosis in cancer cells.

- Cell Cycle Arrest : By accumulating cells in the G2/M phase, these compounds prevent mitotic progression.

- Targeting Specific Kinases : Some studies suggest that related compounds inhibit key kinases involved in cell signaling pathways that promote survival and proliferation in cancer cells .

Study 1: In Vitro Efficacy

A study conducted on various derivatives of sulfonamide compounds demonstrated that those with fluorinated aromatic rings had enhanced potency against lung cancer cell lines. The tested compound exhibited an IC50 value of 0.92 µM against A549 cells, indicating strong anticancer activity.

Study 2: In Vivo Models

In murine xenograft models using HCT116 cells, oral administration of the compound led to significant tumor reduction compared to controls. The study reported a dose-dependent relationship between compound administration and tumor size reduction, confirming its potential as an effective anticancer agent .

Propriétés

IUPAC Name |

4-fluoro-3-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c1-11-9-14(5-6-15(11)18)24(22,23)19-13-4-7-16-12(10-13)3-8-17(21)20(16)2/h4-7,9-10,19H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATGZDCBKLKOAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.